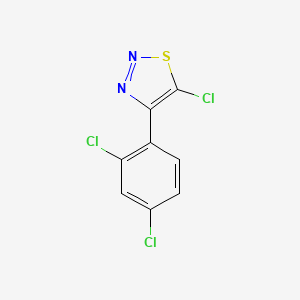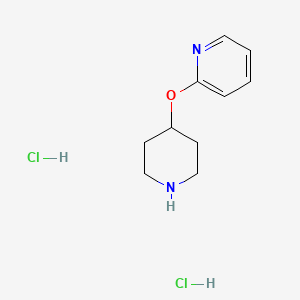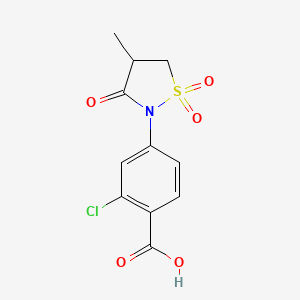
1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(2-(methylthio)phenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(2-(methylthio)phenyl)urea, also known as DMXAA, is a small molecule that has been shown to have anti-tumor properties. It was first discovered in the 1980s and has since been the focus of numerous studies.
作用機序
1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(2-(methylthio)phenyl)urea works by activating the STING (Stimulator of Interferon Genes) pathway, which is a key component of the innate immune system. This activation leads to the production of type I interferons and other cytokines, which in turn activate the immune system and promote apoptosis in cancer cells. This compound has also been shown to inhibit the production of vascular endothelial growth factor (VEGF), which is a key factor in angiogenesis.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to induce the production of cytokines, including interferons and tumor necrosis factor-alpha (TNF-α). This compound has also been shown to activate natural killer cells, which are a key component of the immune system. In addition, this compound has been shown to inhibit the production of VEGF, which is a key factor in angiogenesis.
実験室実験の利点と制限
One advantage of 1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(2-(methylthio)phenyl)urea is that it is a small molecule that can be easily synthesized in the lab. This makes it a useful tool for studying the STING pathway and the immune system in general. However, one limitation of this compound is that it has a short half-life in the body, which can make it difficult to study its effects in vivo.
将来の方向性
There are a number of future directions for 1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(2-(methylthio)phenyl)urea research. One area of interest is the development of this compound analogs that have improved pharmacokinetic properties. Another area of interest is the use of this compound in combination with other anti-cancer agents, such as chemotherapy and immunotherapy. In addition, there is ongoing research into the use of this compound in the treatment of viral infections, such as hepatitis B and C. Finally, there is interest in the use of this compound as a tool for studying the immune system and the STING pathway.
合成法
1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(2-(methylthio)phenyl)urea can be synthesized using a multi-step process that involves the reaction of 3,4-dimethoxybenzaldehyde with 2-methylthiophenol to form the corresponding chalcone. The chalcone is then reacted with pyrrolidine-2,5-dione to form this compound. The synthesis method has been optimized over the years, and various modifications have been made to improve the yield and purity of the final product.
科学的研究の応用
1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(2-(methylthio)phenyl)urea has been extensively studied for its anti-tumor properties. It has been shown to induce apoptosis in cancer cells by activating the immune system and promoting the production of cytokines. This compound has also been shown to inhibit angiogenesis, which is the process by which tumors develop new blood vessels to support their growth. In addition to its anti-tumor properties, this compound has also been studied for its potential use in the treatment of viral infections.
特性
IUPAC Name |
1-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-(2-methylsulfanylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O4S/c1-26-16-9-8-14(11-17(16)27-2)23-12-13(10-19(23)24)21-20(25)22-15-6-4-5-7-18(15)28-3/h4-9,11,13H,10,12H2,1-3H3,(H2,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWHZCUSZFOMNJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2CC(CC2=O)NC(=O)NC3=CC=CC=C3SC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,6-dichloro-N-[1-(oxolan-2-yl)ethyl]pyridine-2-carboxamide](/img/structure/B2855639.png)

![7-(3-{4-hydroxy-4-[3-(trifluoromethyl)phenyl]piperidin-1-yl}-3-oxopropyl)-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B2855643.png)

![1-Nitro-2-{2-[2-(2-nitrophenoxy)ethoxy]ethoxy}benzene](/img/structure/B2855647.png)

![N-[4-bromo-2-(3-hydroxyquinoxalin-2-yl)phenyl]benzenesulfonamide](/img/structure/B2855649.png)
![(3Z)-3-{[(3,4-dimethoxyphenyl)amino]methylene}-1-(4-methylbenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2855652.png)
![6-fluoro-N-[3-(2-methoxyethyl)-1-methyl-1H-pyrazol-5-yl]pyridine-2-carboxamide](/img/structure/B2855653.png)
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2855656.png)
![(Z)-ethyl 4-(2-((2-((3-allyl-6-chlorobenzo[d]thiazol-2(3H)-ylidene)amino)-2-oxoethyl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2855657.png)


